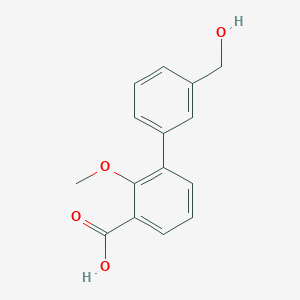

3-(3-Hydroxymethylphenyl)-2-methoxybenzoic acid

Description

3-(3-Hydroxymethylphenyl)-2-methoxybenzoic acid is a substituted benzoic acid derivative featuring a methoxy group (-OCH₃) at the ortho position (C2) and a hydroxymethylphenyl (-C₆H₄-CH₂OH) substituent at the meta position (C3) of the benzoic acid core.

The hydroxymethyl group (-CH₂OH) introduces polarity and hydrogen-bonding capacity, which may enhance solubility in polar solvents compared to non-polar substituents (e.g., methyl or cyano groups) . The methoxy group at C2 is known to influence steric and electronic effects, as seen in 2-methoxybenzoic acid (o-anisic acid), where proximity to the carboxyl group reduces stability due to steric hindrance .

Properties

IUPAC Name |

3-[3-(hydroxymethyl)phenyl]-2-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c1-19-14-12(6-3-7-13(14)15(17)18)11-5-2-4-10(8-11)9-16/h2-8,16H,9H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEJHGUJLEPMIPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1C(=O)O)C2=CC=CC(=C2)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10689082 | |

| Record name | 3'-(Hydroxymethyl)-2-methoxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10689082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261902-53-7 | |

| Record name | 3'-(Hydroxymethyl)-2-methoxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10689082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Hydroxymethylphenyl)-2-methoxybenzoic acid typically involves multi-step organic reactions. One common method includes the initial formation of the benzoic acid core, followed by the introduction of the hydroxymethyl and methoxy groups through specific reagents and catalysts. For instance, the hydroxymethyl group can be introduced using formaldehyde in the presence of a base, while the methoxy group can be added using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(3-Hydroxymethylphenyl)-2-methoxybenzoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The compound can be reduced to form alcohol derivatives using reducing agents such as lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

Oxidation: 3-(3-Carboxyphenyl)-2-methoxybenzoic acid.

Reduction: 3-(3-Hydroxymethylphenyl)-2-methoxybenzyl alcohol.

Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

3-(3-Hydroxymethylphenyl)-2-methoxybenzoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Hydroxymethylphenyl)-2-methoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl and methoxy groups play a crucial role in its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

2-Methoxybenzoic Acid (o-Anisic Acid; CAS 579-75-9) :

- 3-(3-Cyanophenyl)-2-Methoxybenzoic Acid: Features a cyano (-CN) group instead of hydroxymethyl. The electron-withdrawing cyano group may reduce solubility in polar solvents compared to hydroxymethyl .

Vanillic Acid (4-Hydroxy-3-Methoxybenzoic Acid) :

Physical and Chemical Properties

*Inferred properties based on structural analogs.

Reactivity and Functional Comparisons

- Steric Effects :

- This suggests that the hydroxymethylphenyl group may influence bioactivity or metabolic pathways.

- Synthetic Utility :

Research Findings and Data Tables

Table 1: Abraham Model Solubility Parameters for 2-Methoxybenzoic Acid

| Solvent | log₁₀c₁ (Experimental) | log₁₀c₁ (Calculated) |

|---|---|---|

| 3-Methyl-1-butanol | -1.45 | -1.42 |

| Butyl ethanoate | -1.89 | -1.87 |

Table 2: Stability Comparison of Substituted Benzoic Acids

| Compound | ΔHf (kJ/mol) | Relative Stability vs. Para-Substituted Isomer |

|---|---|---|

| 2-Methoxybenzoic acid | -420.1 | Less stable by ~14 kJ/mol |

| 2-Ethylbenzoic acid | -415.3 | Less stable by ~15 kJ/mol |

Biological Activity

3-(3-Hydroxymethylphenyl)-2-methoxybenzoic acid is an organic compound that has garnered interest in the scientific community due to its potential biological activities. This article explores its biological properties, including antioxidant, antimicrobial, and anticancer activities, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a hydroxymethyl group and a methoxy group attached to a benzoic acid core. Its chemical formula is , and it is characterized by the following structural attributes:

- Hydroxymethyl Group : Contributes to hydrogen bonding and may enhance solubility in biological systems.

- Methoxy Group : Potentially influences the compound's reactivity and interaction with biological targets.

1. Antioxidant Activity

Research indicates that 3-(3-Hydroxymethylphenyl)-2-methoxybenzoic acid exhibits significant antioxidant properties . Antioxidants are crucial for neutralizing free radicals, which can cause oxidative stress and lead to various diseases.

- Mechanism : The antioxidant activity is primarily attributed to the hydroxymethyl and methoxy groups, which can donate electrons and stabilize free radicals.

- Study Findings : In vitro assays have demonstrated that this compound can scavenge free radicals effectively, as evidenced by DPPH (2,2-diphenyl-1-picrylhydrazyl) assays, showing a notable reduction in absorbance at specific concentrations.

2. Antimicrobial Activity

The compound has been investigated for its antimicrobial properties , particularly against various bacterial strains.

- Research Outcomes : In studies assessing minimum inhibitory concentrations (MIC), 3-(3-Hydroxymethylphenyl)-2-methoxybenzoic acid showed promising results against both Gram-positive and Gram-negative bacteria. For instance:

- Staphylococcus aureus : MIC of 32 µg/mL

- Escherichia coli : MIC of 64 µg/mL

- Mechanism of Action : The antimicrobial effect may be due to the disruption of bacterial cell membranes or inhibition of critical metabolic pathways.

3. Anticancer Activity

Preliminary studies suggest potential anticancer effects , prompting further investigation into its role as a therapeutic agent.

- Cell Line Studies : In vitro assays using cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) have shown that the compound can induce apoptosis (programmed cell death) at concentrations above 50 µM.

- Case Study : A study reported a significant reduction in cell viability (GI50 = 22 µM for MCF-7) when treated with this compound, indicating its potential as an anticancer agent.

Data Summary Table

The biological activities of 3-(3-Hydroxymethylphenyl)-2-methoxybenzoic acid can be attributed to its ability to interact with various molecular targets within cells:

- Enzyme Inhibition : It may inhibit key enzymes involved in oxidative stress and inflammation.

- Receptor Modulation : The compound could potentially modulate receptor activity related to cancer cell proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.